Manganese, tricarbonyl-pi-cyclopentadienyl-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).

Molecular Structure Analysis

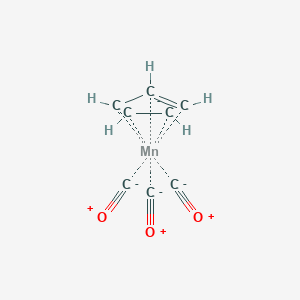

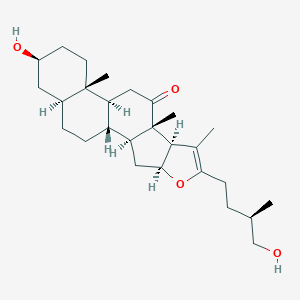

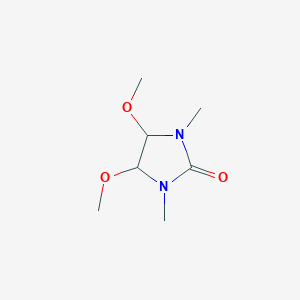

The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).

Wissenschaftliche Forschungsanwendungen

1. Thin Film Atomic Layer Depositions

- Application Summary: MMT is used in the deposition of metal thin films. The thermal chemistry of MMT on silicon oxide surfaces was characterized, and it was found to be a good candidate as a precursor in the chemical deposition of metal thin films .

- Methods of Application: The compound was found to dissociatively chemisorb on the surface via the loss of one or more carbonyl ligands followed by the oxidative addition of a surface silanol group . Further activation leads to the loss of the aromatic ligand, at temperatures above approximately 575 K .

2. Fuel Additive

- Application Summary: MMT was initially marketed as a supplement for use in leaded gasoline, and later used in unleaded gasoline to increase the octane rating .

- Methods of Application: MMT is added to gasoline at a treat rate equivalent to 8.3 mg Mn/L (manganese per liter) .

- Results or Outcomes: MMT has been used in Canadian gasoline since 1976 (and in numerous other countries for many years) at a concentration up to 8.3 mg Mn/L . It was also introduced into Australia in 2000 .

3. Pre-combustion Storage and Handling

- Application Summary: MMT is used in the pre-combustion storage and handling of fuels. It is added to gasoline to increase the octane rating .

- Methods of Application: MMT is added to gasoline at a treat rate equivalent to 8.3 mg Mn/L (manganese per liter) .

- Results or Outcomes: The use of MMT in gasoline has been implemented in the United States since the Clean Air Act in 1970 . It was also used in unleaded gasoline until 1977 .

4. Combustion Products

- Application Summary: The combustion of fuels containing MMT results in the release of manganese compounds into the environment .

- Methods of Application: MMT is combusted along with the fuel in which it is mixed .

- Results or Outcomes: The combustion of MMT results in the release of manganese compounds into the environment . The impact of these compounds on the environment and human health is a subject of ongoing research .

5. Organometallic Chemistry

- Application Summary: MMT is used extensively in organic synthesis, mainly as catalysts .

- Methods of Application: Cyclopentadienyl ligands are quite ubiquitous in organometallic chemistry. Because of their great stability, they are often used to complete the coordination of metal centers, and in many reactions act only as spectators .

- Results or Outcomes: The success of organometallic precursors in CVD and ALD applications often relies on the stability of their ligands . When growing thin films of metals or other solid materials, the decomposition of organic moieties is often a problem, because that can result in the incorporation of carbon, oxygen, and other undesirable impurities .

6. Neurological Research

Safety And Hazards

Eigenschaften

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDTHIEZAWVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese, tricarbonyl-pi-cyclopentadienyl- | |

CAS RN |

12079-65-1 | |

| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)